molecular formula C12H18N6O B11503943 {[4-(Ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile

{[4-(Ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile

Cat. No.: B11503943
M. Wt: 262.31 g/mol
InChI Key: DUVAJHJKRMXADG-UHFFFAOYSA-N
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Description

2-{[4-(ETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a complex organic compound that features a triazine ring substituted with ethylamino and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The ethylamino and piperidinyl groups are introduced through nucleophilic substitution reactions. For instance, ethylamine and piperidine can be reacted with the triazine ring under controlled conditions to achieve the desired substitutions.

    Final Coupling: The acetonitrile group is introduced through a coupling reaction, often involving the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylamine or piperidine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(ETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(METHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE
  • 2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE

Uniqueness

2-{[4-(ETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and piperidinyl groups on the triazine ring enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C12H18N6O/c1-2-14-10-15-11(18-7-4-3-5-8-18)17-12(16-10)19-9-6-13/h2-5,7-9H2,1H3,(H,14,15,16,17)

InChI Key

DUVAJHJKRMXADG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC#N)N2CCCCC2

Origin of Product

United States

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